molecular formula C22H36O3 B1667379 Anacardic acid CAS No. 16611-84-0

Anacardic acid

Cat. No.: B1667379
CAS No.: 16611-84-0
M. Wt: 348.5 g/mol
InChI Key: ADFWQBGTDJIESE-UHFFFAOYSA-N
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Description

Anacardic acid is a phenolic lipid found primarily in the shell of the cashew nut (Anacardium occidentale). It is a yellow liquid that is partially miscible with ethanol and ether but nearly immiscible with water. Chemically, this compound is a mixture of several closely related organic compounds, each consisting of a salicylic acid substituted with an alkyl chain that has 15 or 17 carbon atoms. The alkyl group may be saturated or unsaturated, and the exact mixture depends on the species of the plant .

Mechanism of Action

Target of Action

Anacardic acid (AA) is a bioactive phytochemical found in the cashew nut shell . It has been found to interact with several targets, including estrogen receptor α (ERα) and histone acetyltransferases (HATs) . These targets play crucial roles in various biological processes, including cell growth, differentiation, and gene expression.

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, it inhibits the growth of ERα-positive MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells . It also inhibits lipid biosynthesis and increases endoplasmic reticulum stress . Furthermore, this compound complexes with metals like Zn^2+ and Cu^2+, enhancing its antioxidant action .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits lipid biosynthesis and increases endoplasmic reticulum stress . It also affects signaling pathways involving NF-κB and STAT . Moreover, it has been found to alter multiple pools of cellular building blocks, nutrients, and transcripts, resulting in reduced cell viability .

Pharmacokinetics

The pharmacokinetic properties of this compound and its derivatives have been studied. Their poor pharmacokinetic and safety properties create significant hurdles in the formulation of the final drug molecule . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It reduces cell viability and increases cell apoptosis . It also curtails TNF-α-mediated inflammatory responses and downregulates the NF-κB signaling axis . Furthermore, it has been found to inhibit the growth rate, viability, and clonogenic abilities of cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, stability studies in aqueous solution involving different this compound-based formulations at different temperatures have been conducted . Moreover, the bioavailability of this compound can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

Anacardic acid plays a significant role in various biochemical reactions. It is known to inhibit histone acetyltransferases, specifically p300 and PCAF, with IC50 values of approximately 8.5 μM and 5 μM, respectively . This inhibition affects the acetylation of histones, thereby influencing gene expression. This compound also interacts with matrix metalloproteinases (MMP-2 and MMP-9), where it binds to the active site and chelates the catalytic zinc ion, inhibiting their activity . Additionally, this compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the growth of estrogen receptor α-positive MCF-7 breast cancer cells and triple-negative MDA-MB-231 breast cancer cells . This compound influences cell signaling pathways by inhibiting the activation of NF-κB, leading to reduced inflammation and cell proliferation . It also affects gene expression by inhibiting histone acetyltransferases, resulting in altered transcriptional activity . Furthermore, this compound impacts cellular metabolism by inhibiting lipid biosynthesis and increasing endoplasmic reticulum stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It inhibits histone acetyltransferases, leading to reduced acetylation of histones and altered gene expression . This compound also binds to the active site of matrix metalloproteinases, chelating the catalytic zinc ion and inhibiting their activity . Additionally, it inhibits the activation of NF-κB, which reduces inflammation and cell proliferation . These interactions collectively contribute to the compound’s anti-inflammatory, anticancer, and antimicrobial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Stability studies have shown that this compound-based formulations remain stable for up to 28 days in aqueous solutions . Over time, this compound can degrade, leading to reduced biological activity . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse models, this compound has been shown to exhibit anti-inflammatory and antinociceptive activities at doses of 10, 25, and 50 mg/kg . At a dose of 25 mg/kg, this compound significantly reduces edema and leukocyte migration, indicating its anti-inflammatory properties . Higher doses may lead to toxic effects, including oxidative stress and potential damage to cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to inhibit lipid biosynthesis and increase endoplasmic reticulum stress in breast cancer cells . This compound also affects the pentose phosphate pathway, citric acid cycle, and glutathione metabolism . These metabolic changes contribute to the compound’s ability to inhibit cell proliferation and induce cell death in cancer cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can form stable vesicular nanosystems when combined with cholesterol, which enhances its stability and bioavailability . This compound is also known to interact with transporters and binding proteins that facilitate its distribution within cells . These interactions influence its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been shown to localize in the endoplasmic reticulum, where it induces stress and affects lipid biosynthesis . This compound also interacts with nuclear proteins, influencing gene expression and transcriptional activity . Additionally, it can inhibit the formation of cytoplasmic aggregates by modifying the intracellular localization of proteins such as TDP-43 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anacardic acid can be extracted from cashew nutshell liquid (CNSL), an agricultural byproduct of cashew nut processing. The extraction is typically performed under mild conditions using solvents such as ethanol or methanol. The process involves the separation of CNSL into its components, including this compound, cardanol, and cardol .

Industrial Production Methods: Industrial production of this compound involves the extraction of CNSL using solvents or cold pressing methods. The extracted liquid is then subjected to purification processes to isolate this compound. This method is environmentally friendly and aligns with green chemistry principles .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of phenolic and carboxylic functional groups, along with a long alkyl side chain. This structure imparts a wide range of biological activities and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-hydroxy-6-pentadecylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFWQBGTDJIESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168078
Record name 6-Pentadecylsalicylic acid
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Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-6-pentadecylbenzoic acid
Source Human Metabolome Database (HMDB)
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CAS No.

16611-84-0, 11034-77-8
Record name 6-Pentadecylsalicylic acid
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Record name Anacardic acid
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Record name 2-Hydroxy-6-pentadecylbenzoic acid
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Record name 2-Hydroxy-6-pentadecylbenzoic acid
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Melting Point

92.5 - 93 °C
Record name 2-Hydroxy-6-pentadecylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029683
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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